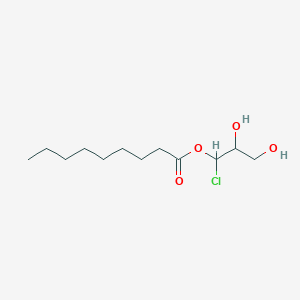
Pelargoninchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pelargoninchloride, also known as Pelargonidin 3,5-di-O-glucoside chloride, is an anthocyanin compound. Anthocyanins are natural pigments found in various fruits and vegetables, contributing to their vibrant colors. This compound is particularly known for its antioxidant and antigenotoxic properties .
Vorbereitungsmethoden
Pelargoninchloride can be synthesized through the reaction of ferric nitrate and potassium oxalate. The reaction equation is as follows:
Fe(NO3)3+K2C2O4→FeC2O4+2KNO3
The reaction product is then crystallized and dried to obtain pure this compound . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Pelargoninchloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pelargoninchloride has a wide range of scientific research applications:
Chemistry: Used as a chemical reagent for the preparation of other compounds.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Studied for its potential anti-inflammatory, antithrombotic, and antidiabetic effects.
Industry: Used as a natural colorant in food and industrial dyes
Wirkmechanismus
The mechanism of action of Pelargoninchloride involves several pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Antithrombotic Effects: It prevents the formation of blood clots by inhibiting platelet aggregation.
Antidiabetic Effects: It enhances insulin sensitivity and reduces blood glucose levels.
Vergleich Mit ähnlichen Verbindungen
Pelargoninchloride is unique among anthocyanins due to its specific structure and properties. Similar compounds include:
- Cyanidin chloride
- Delphinidin chloride
- Kuromanin chloride
- Keracyanin chloride
These compounds share similar antioxidant properties but differ in their specific chemical structures and biological activities .
This compound stands out for its potent antioxidant and antigenotoxic properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H23ClO4 |
|---|---|
Molekulargewicht |
266.76 g/mol |
IUPAC-Name |
(1-chloro-2,3-dihydroxypropyl) nonanoate |
InChI |
InChI=1S/C12H23ClO4/c1-2-3-4-5-6-7-8-11(16)17-12(13)10(15)9-14/h10,12,14-15H,2-9H2,1H3 |
InChI-Schlüssel |
SFFKECVSGQNTFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC(C(CO)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


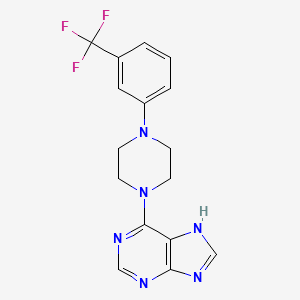
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
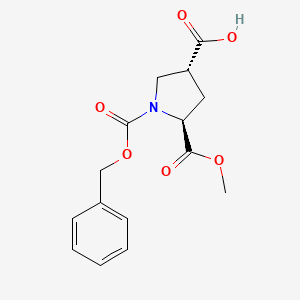
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)

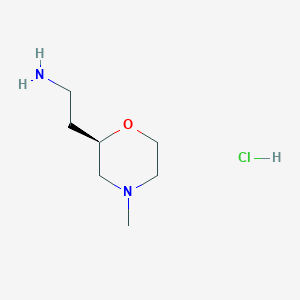
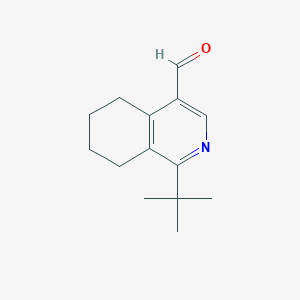
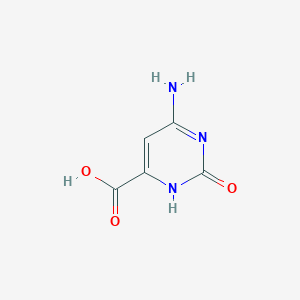
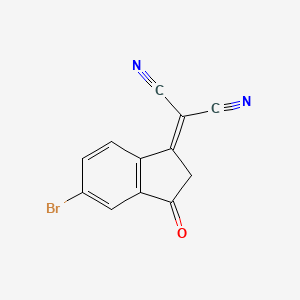
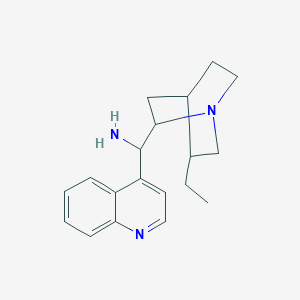
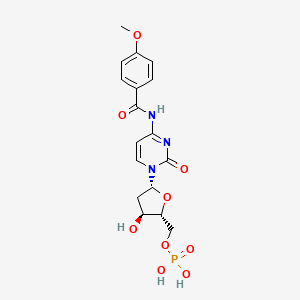
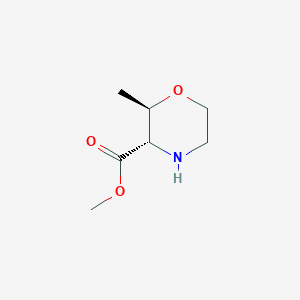
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)

